C2 4-Methoxybenzoyl vs. 4-Chlorobenzoyl: Predicted Electronic and H-Bond Acceptor Differentiation
The target compound bears a 4-methoxybenzoyl group at the benzofuran C2 position, whereas the closest commercially available analog carries a 4-chlorobenzoyl substituent. In the benzofuran HCV inhibitor class, the 4-methoxyphenyl moiety at C2 is a privileged fragment that appeared in multiple optimized leads (e.g., compounds 2{2}, 2{3}, 2{5}, 10{13}) with EC50 values ranging from 84 nM to 210 nM in HCV replicon assays [1]. The 4-methoxy group acts as a hydrogen-bond acceptor (HBA), whereas the 4-chloro substituent is only weakly HBA-capable, altering the pharmacophoric interaction profile with target residues. Although direct head-to-head comparative biological data between the 4-methoxy and 4-chloro analogs is not publicly available, the established SAR within the benzofuran HCV series indicates that C2-aroyl substituent identity is a critical driver of both antiviral potency and selectivity index (SI) [1]. Specifically, replacement of the 4-methoxyphenyl group with other aryl systems in the related series led to potency shifts of >6-fold (e.g., EC50 from 98 nM to >600 nM in compounds 10{13} vs. 10{11}) [2]. This class-level SAR supports the expectation that the 4-methoxybenzoyl analog (929452-41-5) will display distinct biological activity compared to the 4-chlorobenzoyl variant.
| Evidence Dimension | C2-aroyl substituent electronic and H-bond acceptor character |
|---|---|
| Target Compound Data | 4-Methoxybenzoyl (Hammett σp = -0.27; strong HBA via methoxy oxygen) |
| Comparator Or Baseline | 4-Chlorobenzoyl analog (Hammett σp = +0.23; weak HBA); also 3-methoxybenzoyl regioisomer (Hammett σm = +0.12) |
| Quantified Difference | Δσp ≈ 0.50 between 4-OMe and 4-Cl; in-class potency shifts up to >6-fold upon aryl replacement in related HCV benzofuran series |
| Conditions | Hammett substituent constants; HCV NS5B replicon SAR from ACS Comb. Sci. 2015 benzofuran series |
Why This Matters
The 4-methoxybenzoyl group provides distinct electronic and hydrogen-bonding character that is expected to produce different target-binding and selectivity profiles compared to the 4-chloro or 3-methoxy analogs — a critical consideration when sourcing compounds for SAR-by-catalog or focused library design.
- [1] He, S.; Jain, P.; Lin, B.; et al. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Comb. Sci. 2015, 17 (10), 641–652. View Source
- [2] He, S.; Jain, P.; Lin, B.; et al. ACS Comb. Sci. 2015, 17 (10), 641–652. Supporting Information, Table 1 — SAR for compounds 10{11}–10{15}. View Source
